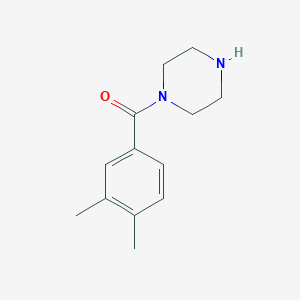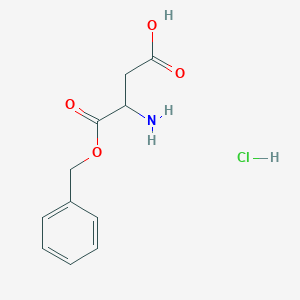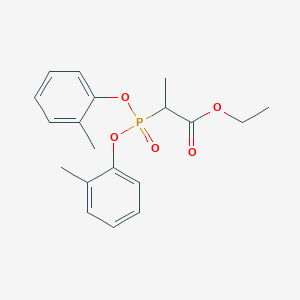![molecular formula C8H4ClF3N2 B14066251 [2-Chloro-5-(trifluoromethyl)phenyl]cyanamide CAS No. 21714-36-3](/img/structure/B14066251.png)
[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of isothiocyanates with nucleophiles under mild conditions. An iron-mediated desulfurization approach has been demonstrated to be efficient for the synthesis of substituted cyanamides from isothiocyanates . This method involves subsequent nucleophilic addition and desulfurization, which are rapid and facile, and can be accomplished at room temperature.
Industrial Production Methods
Industrial production methods for cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- are not extensively documented in the literature. the general approach involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
Applications De Recherche Scientifique
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include other substituted cyanamides and phenyl derivatives with different substituents on the aromatic ring .
Uniqueness
The uniqueness of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides additional sites for chemical modification .
Propriétés
Numéro CAS |
21714-36-3 |
|---|---|
Formule moléculaire |
C8H4ClF3N2 |
Poids moléculaire |
220.58 g/mol |
Nom IUPAC |
[2-chloro-5-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-5(8(10,11)12)3-7(6)14-4-13/h1-3,14H |
Clé InChI |
MLPMLUYPZZEGPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14066184.png)


![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)





![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
